Hydroxy-PEG3-DBCO: A Technical Guide to a Versatile Bioconjugation Reagent
Hydroxy-PEG3-DBCO: A Technical Guide to a Versatile Bioconjugation Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-DBCO is a heterobifunctional linker that has emerged as a powerful tool in the field of biochemistry, particularly for the development of advanced bioconjugates. This molecule incorporates three key chemical motifs: a dibenzocyclooctyne (DBCO) group, a short three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (-OH) group. This unique combination of functionalities makes it an invaluable reagent for copper-free click chemistry, enabling the precise and stable covalent linkage of biomolecules for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics.[1][2]
The DBCO moiety is a strained alkyne that readily and specifically reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[5] The absence of a need for a cytotoxic copper catalyst, which is required in traditional click chemistry, makes DBCO-based linkers ideal for applications involving live cells and in vivo systems.[6][7]
The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting bioconjugates, which can be crucial when working with hydrophobic molecules.[8][9] Furthermore, the PEG linker can reduce steric hindrance and minimize non-specific interactions.[10][11] The terminal hydroxyl group provides a versatile handle for further chemical modification, allowing for the attachment of a wide array of functional molecules.[12]
This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with Hydroxy-PEG3-DBCO, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this linker in their work.
Physicochemical and Kinetic Properties
The performance of Hydroxy-PEG3-DBCO in bioconjugation is dictated by its physicochemical properties and the kinetics of the SPAAC reaction. While specific experimental data for the Hydroxy-PEG3-DBCO variant is not extensively published, data from closely related short-chain DBCO-PEG linkers provide valuable insights.
Data Summary of Hydroxy-PEG3-DBCO and Related Linkers
| Property | Value (for Hydroxy-PEG3-DBCO) | Value (for related DBCO-PEG linkers) | Significance |
| Molecular Weight | 480.6 g/mol | Varies with PEG length | Affects stoichiometry calculations. |
| Purity | Typically >95% | Typically >95% | High purity is essential for reproducible results. |
| Solubility | Soluble in DMSO, DMF, and aqueous solutions | Generally soluble in organic solvents and aqueous buffers[8] | Good solubility is crucial for biological applications. |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) | Not specifically reported | ~0.1 - 1.0 M⁻¹s⁻¹ for DBCO[13] | A higher rate constant indicates a faster reaction, which is advantageous for reactions at low concentrations. |
| Stability in Aqueous Buffer (PBS, pH 7.4) | Not specifically reported | >90% stable for 24 hours at 25°C for DBCO-NHCO-PEG4-acid[14] | Good stability is required for reactions that need longer incubation times. |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated[14] | Proper storage is critical to maintain the reactivity of the DBCO group. |
Core Applications in Biochemistry
The unique properties of Hydroxy-PEG3-DBCO make it a versatile tool for a variety of biochemical applications.
Bioconjugation and Labeling
The primary application of Hydroxy-PEG3-DBCO is in the covalent attachment of molecules to biomolecules such as proteins, peptides, nucleic acids, and antibodies.[15] This can be for the purpose of attaching fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or other reporter molecules. The bioorthogonal nature of the SPAAC reaction allows for highly specific labeling, even in complex biological mixtures like cell lysates.[16]
Targeted Drug Delivery
In the field of drug development, Hydroxy-PEG3-DBCO can be used to construct antibody-drug conjugates (ADCs) and other targeted delivery systems.[9] The linker can be used to attach a cytotoxic drug to an antibody that specifically targets cancer cells. The PEG spacer can improve the pharmacokinetic properties of the ADC, such as increasing its half-life in circulation and reducing immunogenicity.[9][10]
Cell Surface Engineering and Imaging
Hydroxy-PEG3-DBCO is a valuable tool for modifying the surface of living cells.[17] For instance, cells can be metabolically labeled with an azide-containing sugar, and then a molecule of interest can be attached to the cell surface using Hydroxy-PEG3-DBCO. This allows for the study of cell surface receptors and other components in their native environment.[18][19]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Hydroxy-PEG3-DBCO.
Protocol 1: Functionalization of the Terminal Hydroxyl Group
The terminal hydroxyl group of Hydroxy-PEG3-DBCO can be activated for conjugation to various functional groups. A common approach is to convert the hydroxyl group to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Alternatively, it can be oxidized to a carboxylic acid.
Activation of the Hydroxyl Group via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards nucleophiles like amines and thiols.
Materials:
-
Hydroxy-PEG3-DBCO
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous conditions (nitrogen or argon atmosphere)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve Hydroxy-PEG3-DBCO (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (as solvent and base) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting DBCO-PEG3-OTs by flash column chromatography.
Protocol 2: General Procedure for SPAAC (Copper-Free Click Chemistry)
This protocol outlines the general steps for conjugating a DBCO-functionalized molecule with an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule (e.g., protein modified with activated Hydroxy-PEG3-DBCO)
-
Azide-functionalized molecule (e.g., a fluorescent dye with an azide handle)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF (if needed to dissolve starting materials)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Click Reaction:
-
Add the azide-functionalized molecule stock solution to the solution of the DBCO-functionalized molecule. A 1.5 to 3-fold molar excess of one reactant is often used to drive the reaction to completion.[6] The final concentration of organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8] The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove the excess unreacted reagents and byproducts by a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
-
Visualizations
Experimental Workflow for Cell Surface Labeling
The following diagram illustrates a typical experimental workflow for labeling cell surface glycans using Hydroxy-PEG3-DBCO. This process involves metabolic labeling of cells with an azide-modified sugar, followed by the copper-free click reaction with a DBCO-functionalized probe.
Caption: Workflow for cell surface labeling using Hydroxy-PEG3-DBCO.
Representative Signaling Pathway Application
Hydroxy-PEG3-DBCO can be instrumental in studying signaling pathways. For example, a growth factor can be conjugated to a DBCO-containing linker, which can then be used to label its receptor on the cell surface. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway that can be investigated using such a probe.
Caption: EGFR signaling pathway studied with a DBCO-conjugated ligand.
Conclusion
Hydroxy-PEG3-DBCO is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique combination of a bioorthogonal DBCO group for copper-free click chemistry, a solubilizing PEG3 spacer, and a functionalizable hydroxyl group enables a wide range of applications in bioconjugation, drug delivery, and cell biology. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of Hydroxy-PEG3-DBCO in various research and development endeavors, ultimately contributing to advancements in biochemistry and medicine.
References
- 1. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. Strategies for Site-Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
